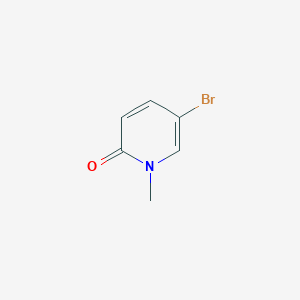
5-Bromo-1-methylpyridin-2(1H)-one
Cat. No. B1282133
Key on ui cas rn:
81971-39-3
M. Wt: 188.02 g/mol
InChI Key: HHVFVHIUOMMWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367706B2
Procedure details


5-Bromo-1-methylpyridin-2(1H)-one (400 mg, 2.17 mmol), tricyclohexylphosphine (72 mg, 0.26 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (540 mg, 2.17 mmol), potassium acetate (522 mg, 5.32 mmol) and Pd2(dba)3 (97 mg, 0.11 mmol) were added to a flask. The flask was evacuated and purged with argon three times. Fully degassed dioxane (9.5 mL) was added and the reaction was sealed and heated at 90° C. overnight. The mixture was then cooled to room temperature, filtered over a thin layer of celite, eluting with dichloromethane. The majority of the dichloromethane was evaporated under reduced pressure and hexane was added until a precipitate formed. The slurry was filtered and the filtrate was concentrated. The resulting residue was dissolved in dioxane, 10 equivalents of 1 N hydrochloric acid were added, and the mixture was stirred overnight. Removal of the solvent under reduced pressure and purification of the resulting residue via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) afforded the title compound.


Quantity
540 mg
Type
reactant
Reaction Step One

Name
potassium acetate
Quantity
522 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.CC1(C)C(C)(C)[O:33][B:32](B2OC(C)(C)C(C)(C)O2)[O:31]1.C([O-])(=O)C.[K+].Cl>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][N:6]1[C:5](=[O:9])[CH:4]=[CH:3][C:2]([B:32]([OH:33])[OH:31])=[CH:7]1 |f:3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(N(C1)C)=O
|
|
Name
|
|
|
Quantity
|
72 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
|
Name
|
potassium acetate
|
|
Quantity
|
522 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
97 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with argon three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fully degassed dioxane (9.5 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over a thin layer of celite,
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The majority of the dichloromethane was evaporated under reduced pressure and hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in dioxane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
under reduced pressure and purification of the resulting residue via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
